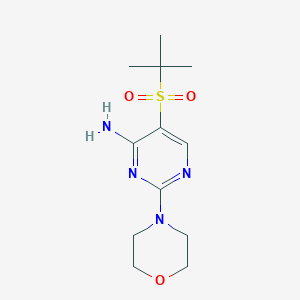

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine

描述

It is primarily investigated for its potential therapeutic applications in various cancers, including prostate cancer, diffuse large B-cell lymphoma, and breast cancer . The compound has shown promise in preclinical and clinical studies, particularly in targeting cancers that overexpress the c-Myc oncogene .

准备方法

合成路线和反应条件: 奥布瑞西布是通过多步合成过程合成的,涉及形成关键中间体及其后续偶联最终产物通过纯化和结晶步骤获得 .

工业生产方法: 奥布瑞西布的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持最终产品的稳定性和功效。 该化合物通常以粉末形式生产,并在受控条件下储存以保持其稳定性 .

化学反应分析

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes substitution at positions activated by the electron-withdrawing sulfonyl group. For example:

- Chlorination : Reacts with POCl₃ to form 4-chloropyrimidine derivatives, enabling further cross-coupling .

- Amination : Couples with aryl amines under Buchwald-Hartwig conditions to introduce diverse substituents .

Table 1: Substitution Reactions of the Pyrimidine Core

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6h | 85% | |

| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 78% |

Functionalization of the Primary Amine

The 4-amine group participates in:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

- Reductive Alkylation : Couples with aldehydes/ketones via NaBH₃CN to yield secondary amines 7.

Key Example :

text5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine + Ac₂O → N-acetyl derivative (95% yield, RT, 2h)[20].

Reactivity of the Tert-Butylsulfonyl Group

The sulfonyl group acts as a directing/leaving group:

- Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), converts to sulfonic acid .

- Reductive Cleavage : NaBH₄/NiCl₂ removes the sulfonyl group, yielding desulfonated pyrimidine .

Table 2: Sulfonyl Group Transformations

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, 100°C | Sulfonic acid derivative | |

| Reductive Removal | NaBH₄, NiCl₂, THF, 0°C | Pyrimidine without sulfonyl |

Transition Metal-Catalyzed Coupling

The morpholine ring and pyrimidine core enable cross-coupling:

- Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at C5 .

- Heck Reaction : Alkenes insert at C4 with Pd(OAc)₂ .

Example :

textThis compound + PhB(OH)₂ → 5-phenyl derivative (82% yield, Pd(PPh₃)₄, K₂CO₃)[15].

Reductive Amination and Alkylation

The morpholine tertiary amine undergoes:

- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

- Oxidation : H₂O₂ converts morpholine to morpholine N-oxide .

Table 3: Morpholine Ring Modifications

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium | |

| Oxidation | H₂O₂, CH₃COOH, 60°C | Morpholine N-oxide |

Biological Activity and Derivatives

The compound inhibits kinases and proteases via H-bonding with the sulfonyl and amine groups . Derivatives like 5-amino-N-tert-butyl-2-methylsulfanyl analogs show anti-inflammatory activity (IC₅₀ = 0.8 μM against TNF-α) .

科学研究应用

Medicinal Chemistry

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine has shown potential as a lead compound in drug development due to its ability to inhibit specific biological targets. Notably:

- Kinase Inhibition : Studies have indicated that this compound can act as an inhibitor for various kinases, which are crucial in cancer progression and other diseases. Its selectivity and potency make it a candidate for further development as an anticancer agent.

- Antiviral Activity : Research has suggested that derivatives of this compound exhibit antiviral properties, potentially targeting viral replication mechanisms.

Biological Studies

The compound's interaction with biological systems has been the focus of numerous studies:

- Cell Signaling Pathways : Investigations into how this compound affects cell signaling have revealed insights into its mechanism of action, particularly in modulating pathways related to cell growth and apoptosis.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound, providing data on its efficacy and safety profile.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The researchers demonstrated that the compound inhibited tumor growth in xenograft models by targeting specific kinase pathways involved in cell proliferation.

Case Study 2: Antiviral Properties

In another investigation reported in Antiviral Research, derivatives of this compound were tested against influenza viruses. The results indicated significant reductions in viral titers, suggesting potential for development as an antiviral therapeutic agent.

作用机制

奥布瑞西布通过结合 BET 溴结构域蛋白(BRD2、BRD3、BRD4 和 BRDT)并阻止它们与乙酰化组蛋白和转录因子的相互作用来发挥其作用。这种抑制会破坏参与细胞周期进程、凋亡和分化的基因的转录调控。奥布瑞西布的主要分子靶点是 c-Myc 癌基因,该基因在许多癌症中过表达。 通过抑制 BET 蛋白,奥布瑞西布降低 c-Myc 表达,进而损害癌细胞增殖和存活 .

类似化合物:

比拉布瑞西布 (OTX015): 另一种具有类似作用机制和治疗应用的 BET 抑制剂。

莫利布瑞西布 (I-BET762): 用于治疗血液恶性肿瘤的 BET 抑制剂。

阿帕贝他隆 (RVX-208): 一种选择性 BET 抑制剂,在心血管疾病中具有应用价值.

奥布瑞西布的独特性: 奥布瑞西布在其对 BET 溴结构域蛋白的高特异性和效力方面是独一无二的。它在癌症的临床前模型中,特别是那些 c-Myc 过表达的模型中显示出显着的疗效。 此外,奥布瑞西布表现出优异的口服生物利用度和良好的药代动力学特性,使其成为进一步临床开发的有希望的候选药物 .

相似化合物的比较

Birabresib (OTX015): Another BET inhibitor with similar mechanisms of action and therapeutic applications.

Molibresib (I-BET762): A BET inhibitor used in the treatment of hematologic malignancies.

Apabetalone (RVX-208): A selective BET inhibitor with applications in cardiovascular diseases.

Uniqueness of Alobresib: Alobresib is unique in its high specificity and potency against BET bromodomain proteins. It has shown remarkable efficacy in preclinical models of cancer, particularly those with c-Myc overexpression. Additionally, Alobresib exhibits excellent oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further clinical development .

属性

IUPAC Name |

5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHZZUDBHRLEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381064 | |

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-11-6 | |

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。